6-Bromopyrrolo[1,2-a]pyrazin-1-amine
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Overview
Description
6-Bromopyrrolo[1,2-a]pyrazin-1-amine is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . It is a heterocyclic compound containing a bromine atom attached to a pyrrolo[1,2-a]pyrazine ring system. This compound is primarily used in scientific research and is not intended for human or animal use .
Preparation Methods
The synthesis of 6-Bromopyrrolo[1,2-a]pyrazin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrolo[1,2-a]pyrazine derivatives.
Bromination: The pyrrolo[1,2-a]pyrazine derivative is subjected to bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
6-Bromopyrrolo[1,2-a]pyrazin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromopyrrolo[1,2-a]pyrazin-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a probe in chemical biology research to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-a]pyrazin-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use in research. Generally, it can interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
6-Bromopyrrolo[1,2-a]pyrazin-1-amine can be compared with other similar compounds, such as:
6-Bromopyrrolo[1,2-a]pyrazin-1-ol: This compound has a hydroxyl group instead of an amine group at the 1-position.
6-Chloropyrrolo[1,2-a]pyrazin-1-amine: This compound has a chlorine atom instead of a bromine atom at the 6-position.
6-Fluoropyrrolo[1,2-a]pyrazin-1-amine: This compound has a fluorine atom instead of a bromine atom at the 6-position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-bromopyrrolo[1,2-a]pyrazin-1-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H,(H2,9,10) |
InChI Key |
XGNPLBQHLMLDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C2Br)C(=N1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.